N,N,4-triphenylpiperazine-1-carboxamide
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Overview
Description
N,N,4-triphenylpiperazine-1-carboxamide is a compound belonging to the piperazine family, which is known for its diverse biological and pharmaceutical activities. Piperazine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-triphenylpiperazine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivatives .
Industrial Production Methods
Industrial production of piperazine derivatives often employs large-scale cyclization reactions and catalytic processes. The use of palladium-catalyzed Buchwald–Hartwig coupling, Cu-catalyzed Ullmann–Goldberg reaction, and aromatic nucleophilic substitution on electron-deficient arenes are common methods . These processes are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N,4-triphenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines. Substitution reactions typically result in the formation of various substituted piperazine derivatives.
Scientific Research Applications
N,N,4-triphenylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N,4-triphenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenylpiperazine: A structurally similar compound with two phenyl groups attached to the piperazine ring.
1-Benzhydryl-4-benzylpiperazine: Another derivative with a benzhydryl and benzyl group attached to the piperazine ring.
Uniqueness
N,N,4-triphenylpiperazine-1-carboxamide is unique due to the presence of three phenyl groups and a carboxamide moiety, which confer distinct chemical and biological properties. These structural features enhance its ability to interact with a wide range of biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N,N,4-triphenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(25-18-16-24(17-19-25)20-10-4-1-5-11-20)26(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15H,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLIKJJOHSDPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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